molecular formula C11H10N2OS B7728752 MFCD01648585

MFCD01648585

Cat. No.: B7728752
M. Wt: 218.28 g/mol
InChI Key: JPLAOCPDLKJAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “MFCD01648585” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01648585” typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to specific reaction conditions to yield the desired compound. Common synthetic routes include:

    Condensation Reactions: These involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Substitution Reactions: These involve the replacement of one functional group in a molecule with another.

    Oxidation-Reduction Reactions: These involve the transfer of electrons between molecules, leading to changes in oxidation states.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process often involves:

    Batch Processing: Where reactions are carried out in batches, allowing for precise control over reaction conditions.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

“MFCD01648585” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions, such as:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.

Scientific Research Applications

“MFCD01648585” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is being studied for its effects on various biological targets.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD01648585” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-isoquinolin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10(14)7-15-11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLAOCPDLKJAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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